1,5-Dimethylpyrazole

描述

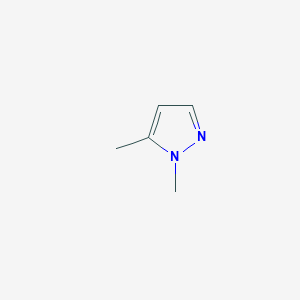

1,5-Dimethylpyrazole is an organic compound belonging to the pyrazole family. It is characterized by a five-membered ring structure consisting of three carbon atoms and two nitrogen atoms at positions 1 and 2. The compound has the molecular formula C₅H₈N₂ and a molecular weight of 96.13 g/mol. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in both academic and industrial research.

准备方法

Synthetic Routes and Reaction Conditions

1,5-Dimethylpyrazole can be synthesized through several methods. One common method involves the reaction of acetylacetone with hydrazine hydrate. The reaction proceeds as follows:

CH3COCH2COCH3+N2H4→(CH3)2C3HN2H+2H2O

This reaction typically occurs under mild conditions, with the reactants being heated in an inert solvent such as ethanol or methanol.

Industrial Production Methods

For industrial-scale production, this compound can be synthesized using dimethyl sulfate as the alkylation agent in an alkaline medium. The reaction is carried out in a 20% aqueous solution of sodium hydroxide at 70°C, yielding a mixture of 1,3-dimethylpyrazole and this compound in an 85% yield .

化学反应分析

Types of Reactions

1,5-Dimethylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Produces pyrazole carboxylic acids.

Reduction: Yields pyrazoline derivatives.

Substitution: Forms various substituted pyrazoles depending on the reagents used.

科学研究应用

Agricultural Applications

Nitrification Inhibitor

One of the most notable applications of 1,5-dimethylpyrazole is as a nitrification inhibitor in agriculture. Research indicates that this compound effectively inhibits soil nitrification processes. A study demonstrated that the application of this compound significantly decreased soil nitrate reductase activity while enhancing nitrite reductase and dehydrogenase activities. The effects were dose-dependent, with optimal inhibition observed at a rate of 0.025 g/kg of dry soil. This characteristic makes it valuable for improving nitrogen use efficiency in crops and reducing environmental nitrogen runoff .

Table: Effects of this compound on Soil Enzyme Activities

| Application Rate (g/kg) | Nitrate Reductase Activity | Nitrite Reductase Activity | Dehydrogenase Activity |

|---|---|---|---|

| 0.00 | High | Low | Moderate |

| 0.025 | Low | High | High |

| 0.050 | Very Low | Moderate | Very High |

Medicinal Chemistry

Antibacterial Properties

This compound derivatives have been synthesized and evaluated for their antibacterial properties. A study reported that certain compounds derived from this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative showed an IC50 value of 2.6 µg/mL against Bacillus subtilis, which is comparable to standard antibiotics like ampicillin .

Table: Antibacterial Activity of this compound Derivatives

| Compound Name | Gram-Positive Activity (IC50 µg/mL) | Gram-Negative Activity (IC50 µg/mL) |

|---|---|---|

| 5-(4-Chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoxazole | 2.6 | 9 |

| Ampicillin | 2.5 | 20 |

Materials Science

Crosslinking Agent in Coatings

In materials science, this compound is utilized as a blocking agent for polyisocyanates in single-component stoving lacquers, particularly in automotive clear coatings. The compound enhances the thermal stability and resistance to yellowing compared to traditional blocking agents like butanone oxime. These properties make it advantageous for producing durable coatings that can withstand harsh environmental conditions .

Case Study 1: Agricultural Impact

A field trial conducted to assess the impact of this compound on crop yield demonstrated that its application led to a significant increase in nitrogen retention in the soil and improved overall plant health. The study highlighted how the compound's ability to inhibit nitrification directly contributed to enhanced crop productivity.

Case Study 2: Antibacterial Efficacy

In a laboratory setting, researchers synthesized various derivatives of this compound and tested them against common bacterial strains responsible for agricultural diseases. The results indicated that certain derivatives not only inhibited bacterial growth effectively but also showed potential for development into new agricultural fungicides or bactericides.

作用机制

The mechanism of action of 1,5-Dimethylpyrazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects are mediated through pathways involving enzyme inhibition and modulation of biochemical reactions .

相似化合物的比较

1,5-Dimethylpyrazole can be compared with other similar compounds in the pyrazole family, such as:

1,3-Dimethylpyrazole: Similar in structure but differs in the position of the methyl groups.

3,5-Dimethylpyrazole: Another isomer with methyl groups at positions 3 and 5.

1-Phenyl-3,5-dimethylpyrazole:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .

生物活性

1,5-Dimethylpyrazole (DMP) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and metabolic effects, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a pyrazole ring with two methyl groups at the 1 and 5 positions. Its structure contributes to various biological activities, making it a valuable compound in medicinal chemistry.

Antimicrobial Activity

DMP exhibits significant antimicrobial properties against various bacterial strains. Research has shown that derivatives of DMP demonstrate varying levels of activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |

|---|---|---|---|

| DMP Derivative 1 | Staphylococcus aureus | 6 | 2.5 |

| DMP Derivative 2 | Escherichia coli | 8 | 1.2 |

| DMP Derivative 3 | Candida albicans | 7 | Not reported |

A study highlighted that the presence of specific substituents on the pyrazole ring enhances its antibacterial activity, particularly against E. coli and S. aureus .

Anticancer Activity

Recent investigations into the anticancer potential of DMP derivatives have yielded promising results. For example, a study on a specific derivative demonstrated an IC50 value of against the C6 glioma cell line, outperforming the standard drug 5-fluorouracil (IC50 = ) . The mechanism of action involved inducing apoptosis in cancer cells, with flow cytometry analysis revealing that approximately 79% of the cells underwent programmed cell death .

Case Study: Glioma Treatment

- Compound Tested : DMP derivative (5f)

- Cell Line : C6 glioma

- Results :

Metabolic Effects

DMP has also been studied for its effects on insulin secretion from pancreatic beta cells. It was found to inhibit insulin release in response to nutrient secretagogues by approximately 50%, suggesting a role in modulating lipid signaling pathways that influence insulin secretion . This effect is particularly relevant for understanding metabolic disorders such as diabetes.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

属性

IUPAC Name |

1,5-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-4-6-7(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSZQMSSIUQNTDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70219521 | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

694-31-5 | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=694-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70219521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。